6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine
Overview
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their fused imidazole and pyridine rings, which confer unique chemical properties and biological activities
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
this compound interacts with the COX enzyme, inhibiting its activity . The docking studies performed by AutoDock Vina demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, this compound reduces the production of prostanoids, which are inflammatory mediators .
Result of Action
The inhibition of the COX enzyme by this compound results in a reduction of inflammation, pain, and fever . This is due to the decreased production of prostanoids, which are inflammatory mediators .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can affect cell signaling pathways involved in inflammation and pain . Additionally, the compound has been shown to impact gene expression related to inflammatory responses, further highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of COX-2 by binding to its active site. This binding prevents the enzyme from converting arachidonic acid to prostaglandin H2, thereby reducing the production of downstream inflammatory mediators . Additionally, the compound may interact with other proteins and enzymes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of COX-2 activity . Prolonged exposure to the compound may lead to degradation, which could reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal ulcers and other side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and pain. The compound interacts with enzymes such as COX-2, which plays a key role in the arachidonic acid cascade . By inhibiting COX-2, the compound reduces the production of prostaglandins and other inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. The compound is likely transported through cellular membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may interact with transporters or binding proteins that influence its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic potential, as it needs to reach target sites such as inflamed tissues to exert its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with COX-2 suggests that it may localize to areas where this enzyme is active, such as the endoplasmic reticulum or nuclear envelope . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt, which then undergoes facile closure to yield the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including anti-inflammatory and anticancer properties. It can be used in the design of new drugs targeting specific biological pathways.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
3-Bromoimidazo[1,2-a]pyridines
Uniqueness: 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine stands out due to its specific structural features and biological activity
Properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRSXNZLXDIILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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